molecular formula C10H10NO+ B11706646 Quinolinium, 7-hydroxy-1-methyl- CAS No. 14289-48-6

Quinolinium, 7-hydroxy-1-methyl-

Cat. No.: B11706646
CAS No.: 14289-48-6
M. Wt: 160.19 g/mol
InChI Key: CLWHNSXKDOCYJS-UHFFFAOYSA-O
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Description

Quinolinium, 7-hydroxy-1-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 7th position and a methyl group at the 1st position of the quinolinium ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolinium, 7-hydroxy-1-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and β-ketoesters.

    Formation of Schiff Base: Aniline derivatives react with β-ketoesters to form Schiff bases (substituted imines).

    Cyclization: The Schiff bases undergo cyclization in acidic media or by heating to form the corresponding quinoline derivatives.

    Hydroxylation and Methylation: The quinoline derivatives are then hydroxylated at the 7th position and methylated at the 1st position to yield Quinolinium, 7-hydroxy-1-methyl-.

Industrial Production Methods: Industrial production of Quinolinium, 7-hydroxy-1-methyl- often involves optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .

Chemical Reactions Analysis

Types of Reactions: Quinolinium, 7-hydroxy-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinium ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolinium compounds .

Scientific Research Applications

Quinolinium, 7-hydroxy-1-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinolinium, 7-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death. .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacks the hydroxyl and methyl groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position.

Uniqueness: Quinolinium, 7-hydroxy-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 7th position enhances its reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

1-methylquinolin-1-ium-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWHNSXKDOCYJS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354167
Record name Quinolinium, 7-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14289-48-6
Record name Quinolinium, 7-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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